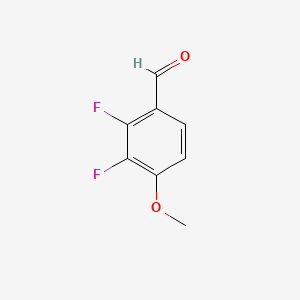2,3-Difluoro-4-methoxybenzaldehyde
CAS No.: 256417-11-5
Cat. No.: VC2338653
Molecular Formula: C8H6F2O2
Molecular Weight: 172.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 256417-11-5 |
|---|---|
| Molecular Formula | C8H6F2O2 |
| Molecular Weight | 172.13 g/mol |
| IUPAC Name | 2,3-difluoro-4-methoxybenzaldehyde |
| Standard InChI | InChI=1S/C8H6F2O2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3 |
| Standard InChI Key | UBBBLLSKHCENQZ-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C(C=C1)C=O)F)F |
| Canonical SMILES | COC1=C(C(=C(C=C1)C=O)F)F |
Introduction
Structural Information
Molecular Identity and Basic Properties
2,3-Difluoro-4-methoxybenzaldehyde (CAS 256417-11-5) is a fluorinated aromatic compound with a molecular weight of 172.13 g/mol. The compound belongs to the benzaldehyde class of organic compounds, featuring a benzene ring with an aldehyde group, two fluorine atoms, and a methoxy substituent. It has a molecular formula of C₈H₆F₂O₂, which represents its composition of 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .
Chemical Structure Representations
The compound can be represented in various formats used in chemical informatics, providing standardized ways to identify and characterize the molecule:
| Representation Type | Value |
|---|---|
| Molecular Formula | C₈H₆F₂O₂ |
| SMILES Notation | COC1=C(C(=C(C=C1)C=O)F)F |
| InChI | InChI=1S/C8H6F2O2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3 |
| InChIKey | UBBBLLSKHCENQZ-UHFFFAOYSA-N |
The SMILES (Simplified Molecular Input Line Entry System) notation provides a linear representation of the chemical structure, while the InChI (International Chemical Identifier) offers a standardized method for encoding the molecular information .
Physical and Chemical Properties
Physical Characteristics
While specific physical properties of 2,3-difluoro-4-methoxybenzaldehyde are not extensively documented in the provided sources, we can reference similar compounds. For instance, the isomeric compound 2,3-difluoro-6-methoxybenzaldehyde has the following physical properties:
| Property | Value |
|---|---|
| Appearance | White to light yellow crystalline powder |
| Melting Point | 55-57°C |
| Boiling Point | 233.0±35.0°C (Predicted) |
| Density | 1.289±0.06 g/cm³ (Predicted) |
| Storage Conditions | Under inert gas (nitrogen or argon) at 2-8°C |
| Sensitivity | Air sensitive |
While these values are for a similar compound (2,3-difluoro-6-methoxybenzaldehyde) , they provide insight into the likely physical characteristics of our target compound due to their structural similarity.
Spectroscopic Data
2,3-Difluoro-4-methoxybenzaldehyde has characteristic spectroscopic properties that can be used for identification and purity analysis. The compound's predicted collision cross-section data, which is relevant for mass spectrometry analysis, is presented below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 173.04086 | 134.8 |
| [M+Na]⁺ | 195.02280 | 146.8 |
| [M+NH₄]⁺ | 190.06740 | 141.8 |
| [M+K]⁺ | 210.99674 | 140.6 |
| [M-H]⁻ | 171.02630 | 133.9 |
| [M+Na-2H]⁻ | 193.00825 | 140.2 |
| [M]⁺ | 172.03303 | 136.0 |
| [M]⁻ | 172.03413 | 136.0 |
These collision cross-section values are important for analytical chemistry applications, especially in ion mobility spectrometry coupled with mass spectrometry, allowing for enhanced identification and quantification of the compound in complex matrices .
Applications and Uses
Pharmaceutical Applications
2,3-Difluoro-4-methoxybenzaldehyde serves as an important building block in pharmaceutical synthesis. Due to its fluorinated structure, it is particularly valuable in medicinal chemistry where fluorine atoms often enhance drug properties by improving metabolic stability, bioavailability, and receptor binding.
Chemical Research and Synthesis
The compound functions as a versatile intermediate in organic synthesis. The aldehyde functional group is highly reactive and can participate in numerous transformations, including:
-
Condensation reactions (aldol, Knoevenagel)
-
Reductive amination
-
Wittig and Horner-Wadsworth-Emmons reactions
-
Oxidation to corresponding carboxylic acids
Similar fluorinated benzaldehydes have been utilized in the synthesis of more complex molecules. For instance, 2,3-difluoro-6-methoxybenzaldehyde can be oxidized to produce 2,3-difluoro-6-methoxybenzoic acid using hydrogen peroxide and potassium hydroxide, as demonstrated in patent literature .
Market Analysis
Current Market Status
The 2,3-Difluoro-4-methoxybenzaldehyde market is part of the broader fluorinated building blocks sector within the fine chemicals industry. According to market research, this compound is positioned within a competitive landscape involving multiple suppliers and manufacturers globally .
The market dynamics are influenced by several factors:
-
Demand from pharmaceutical research and development
-
Applications in agrochemical synthesis
-
Use in specialty chemical production
-
Regional manufacturing capabilities and regulations
Future Market Projections
Market analysis indicates potential growth in the global market for 2,3-Difluoro-4-methoxybenzaldehyde between 2025 and 2030. Projections suggest expansions in:
-
Production capacity and value
-
Cost structures and profit margins
-
Market share distributions among key regions (USA, EU, Japan, China)
-
Supply and consumption patterns
These projections align with broader trends in specialty chemicals, where fluorinated compounds continue to gain importance in high-value applications.
Research Findings and Developments
Recent research on fluorinated benzaldehydes has focused on developing improved synthetic methodologies, exploring their reactivity profiles, and expanding their applications in various fields:
-
Enhanced synthetic routes with improved yields and purity
-
Development of green chemistry approaches to fluorinated aromatics
-
Investigation of new reactions and transformations
-
Structure-activity relationship studies in medicinal chemistry applications
-
Novel catalytic systems for the efficient incorporation of fluorine atoms
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume